molecular formula C8H6O2S B12557087 Benzo[b]thiophene-2,3-diol CAS No. 191031-02-4

Benzo[b]thiophene-2,3-diol

Cat. No.: B12557087
CAS No.: 191031-02-4
M. Wt: 166.20 g/mol
InChI Key: NAIWWWQDHYGJOQ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2,3-diol is an aromatic organic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-2,3-diol can be synthesized through various methods. One common approach involves the cyclization of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile . The process typically involves two steps: coupling and decyanation. The coupling reaction between 2-chlorobenzaldehyde and methanethiol substituted with an electron-withdrawing group yields 2-cyanobenzo[b]thiophene. The decyanation step then converts this intermediate to this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The use of microwave irradiation and potassium t-butoxide as a base has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

Benzo[b]thiophene-2,3-diol has garnered significant interest in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-2,3-diol involves its interaction with various molecular targets and pathways. For instance, in photochemical reactions, the compound undergoes [4 + 2] cycloaddition with alkenes, forming dioxanes . This reaction is facilitated by the presence of electron-rich and electron-deficient alkenes, which add at the carbonyl groups of the compound.

Comparison with Similar Compounds

Benzo[b]thiophene-2,3-diol can be compared with other similar compounds such as:

Properties

CAS No.

191031-02-4

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

1-benzothiophene-2,3-diol

InChI

InChI=1S/C8H6O2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,9-10H

InChI Key

NAIWWWQDHYGJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)O)O

Origin of Product

United States

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